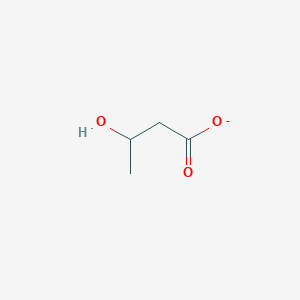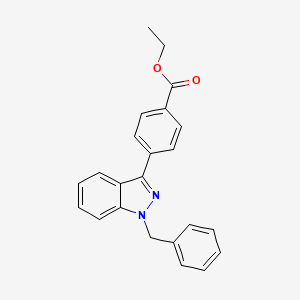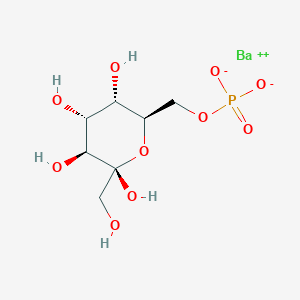
3-Hydroxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyrate, also known as 3-hydroxybutyric acid, is an organic compound and a beta hydroxy acid with the chemical formula CH₃CH(OH)CH₂CO₂H. It is a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is a significant metabolite in the human body, formed as a product of fatty acid oxidation and used as an energy source when blood glucose levels are low .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxybutyrate can be synthesized through various chemical methods. One common method involves the hydrolysis of ethyl 3-hydroxybutanoate or this compound methyl esters using a basic catalyst to obtain this compound . Another method involves dissolving ethyl this compound in a mixed solvent of an organic solvent and water, followed by the addition of sodium hydroxide and subsequent reaction under controlled temperature and stirring conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by microbial fermentation. Certain bacteria, such as those from the genus Ralstonia, can produce poly-3-hydroxybutyrate, which can then be hydrolyzed to yield this compound . This method is advantageous due to its sustainability and the ability to use renewable resources.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to acetoacetate by the enzyme this compound dehydrogenase.
Reduction: It can be reduced to 3-hydroxybutyraldehyde, which can further undergo oxidation to form this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ as a cofactor in enzymatic reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various catalysts and solvents can facilitate substitution reactions.
Major Products
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyraldehyde
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyrate has numerous applications in scientific research:
Wirkmechanismus
3-Hydroxybutyrate exerts its effects through several mechanisms:
Energy Source: It is converted to acetoacetate and then to acetyl-CoA, which enters the citric acid cycle to produce ATP.
Gene Regulation: It inhibits histone deacetylases, leading to changes in gene expression.
Signaling Molecule: It binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
. Compared to these compounds, 3-hydroxybutyrate is unique due to its dual role as an energy source and a signaling molecule. It is more stable and has a higher energy yield than acetoacetate and acetone .
Similar Compounds
Acetoacetate: Another ketone body that can be converted to this compound.
Acetone: A less stable ketone body with a lower energy yield.
Poly-3-hydroxybutyrate: A polymer of this compound used in biodegradable plastics.
Eigenschaften
CAS-Nummer |
151-03-1 |
|---|---|
Molekularformel |
C4H7O3- |
Molekulargewicht |
103.10 g/mol |
IUPAC-Name |
3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
InChI-Schlüssel |
WHBMMWSBFZVSSR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)

![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)

![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)
![[(2R)-2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10775649.png)

![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
